

A Technical Guide to the Physicochemical Properties of Alpha- and Beta-Endosulfan

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Compound of Interest

Compound Name: Endosulfan

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This technical guide provides a comprehensive overview of the core physicochemical properties of the two isomers of the organochlorine insecticide **endosulfan**: alpha-**endosulfan** and beta-**endosulfan**. Technical-grade **endosulfan** is a mixture of these two diastereoisomers, typically in a ratio of 7:3 (α : β), along with impurities and degradation products.^{[1][2][3]}

Understanding the distinct properties of each isomer is crucial for assessing their environmental fate, toxicity, and for the development of analytical methods.

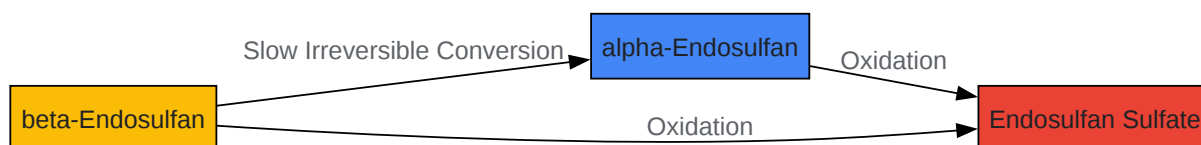
Core Physicochemical Data

The following table summarizes the key physicochemical properties of alpha- and beta-**endosulfan**, providing a clear comparison of their quantitative data.

Property	Alpha-Endosulfan	Beta-Endosulfan
Molecular Formula	C ₉ H ₆ Cl ₆ O ₃ S	C ₉ H ₆ Cl ₆ O ₃ S
Molecular Weight	406.9 g/mol	406.93 g/mol
CAS Registry Number	959-98-8	33213-65-9
Physical State	Brown or colorless crystalline solid	Brown crystals
Melting Point	108-110 °C (226-230 °F)[4]	208-210 °C (406-410 °F)[5]
Vapor Pressure	8.3 mPa at 20 °C[6]	0.00000072 mmHg
Water Solubility	0.32 mg/L at 22 °C[7]	0.33 mg/L at 22 °C[7]
Octanol-Water Partition Coefficient (log Kow)	4.65 (HPLC method)[1]	4.34 (HPLC method)[1]
Henry's Law Constant	1.1 Pa m ³ /mol at 20 °C	0.2 Pa m ³ /mol at 20 °C

Isomeric Relationship and Environmental Transformation

Alpha-**endosulfan** is the more thermodynamically stable of the two isomers. Consequently, beta-**endosulfan** can irreversibly convert to the alpha form, although this transformation is slow.[8] Both isomers undergo environmental degradation to form the persistent metabolite, **endosulfan sulfate**.



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Isomeric conversion and degradation pathway of **endosulfan**.

Experimental Methodologies

Detailed, step-by-step experimental protocols for the determination of all physicochemical properties are extensive and beyond the scope of this guide. However, the following outlines the principles of the methods commonly cited in the literature for key parameters.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation.

High-Performance Liquid Chromatography (HPLC) Method:

As referenced in the literature, a common method for determining the log Kow of **endosulfan** isomers is through HPLC.^[1] This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its known log Kow value.

- Principle: A stationary phase (e.g., C18-coated silica) and a mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) are used. The analyte is injected into the mobile phase. Substances with higher lipophilicity will have a stronger affinity for the nonpolar stationary phase and thus a longer retention time.
- Procedure Outline:
 - A series of standard compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.
 - A solution of the **endosulfan** isomer is then injected under the same chromatographic conditions.
 - The retention time of the isomer is measured.
 - The log Kow of the **endosulfan** isomer is determined by interpolating its retention time on the calibration curve.

Determination of Vapor Pressure

Vapor pressure is a critical property for assessing the volatility of a pesticide and its potential for long-range atmospheric transport.

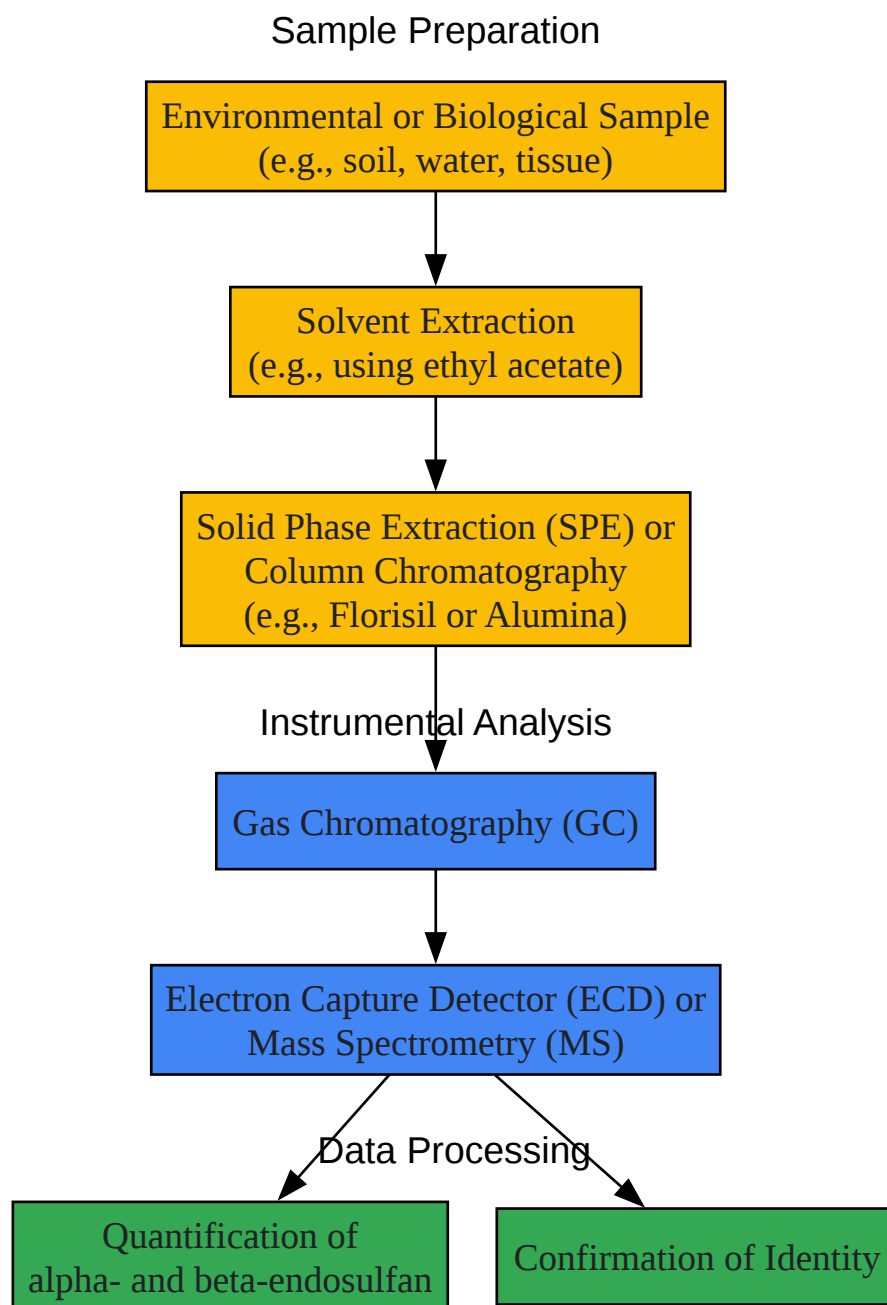
Gas Saturation Method:

The gas saturation method is a suitable technique for determining the vapor pressure of substances with low volatility like **endosulfan**.

- Principle: A carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined.
- Procedure Outline:
 - A known quantity of the **endosulfan** isomer is placed in a thermostatically controlled saturation column.
 - A slow, steady stream of an inert carrier gas is passed through the column for a measured period.
 - The vapor-saturated gas is passed through a trap (e.g., a sorbent tube or a cold trap) to collect the **endosulfan**.
 - The amount of **endosulfan** collected in the trap is quantified using a suitable analytical technique, such as gas chromatography.
 - The vapor pressure is calculated from the mass of the substance collected, the volume of the carrier gas passed through the column, and the temperature.

Analytical Workflow for Endosulfan Isomers

The analysis of alpha- and beta-**endosulfan** in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis. Gas chromatography is a widely used technique for the separation and quantification of these isomers.



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A generalized workflow for the analysis of **endosulfan** isomers.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental methodologies are outlines of the principles and not detailed protocols.

Researchers should consult specific, validated analytical methods and standards for conducting laboratory work.

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